2'-O,3'-O-Benzylideneuridine 2'-O,3'-O-Benzylideneuridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812116
InChI: InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1
SMILES: C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol

2'-O,3'-O-Benzylideneuridine

CAS No.:

Cat. No.: VC13812116

Molecular Formula: C16H16N2O6

Molecular Weight: 332.31 g/mol

* For research use only. Not for human or veterinary use.

2'-O,3'-O-Benzylideneuridine -

Specification

Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
IUPAC Name 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1
Standard InChI Key NEGGNPJHTXOONQ-RKHBJWJHSA-N
Isomeric SMILES C1=CC=C(C=C1)C2O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO
SMILES C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO
Canonical SMILES C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO

Introduction

Structural and Synthetic Characterization of 2'-O,3'-O-Benzylideneuridine

Synthesis and Diastereomeric Properties

The synthesis of 2'-O,3'-O-benzylideneuridine begins with the reaction of uridine and benzaldehyde in the presence of zinc chloride as a Lewis acid catalyst . This method selectively forms the benzylidene acetal across the 2' and 3' hydroxyl groups of the ribose ring. Nuclear magnetic resonance (NMR) analysis reveals that the product exists as a mixture of diastereomers due to the stereochemical flexibility of the benzylidene group. The diastereomeric ratio is influenced by reaction conditions, though the exact configuration (R or S at the acetal carbon) is often unresolved in initial syntheses .

Reactivity with N-Bromosuccinimide (NBS)

Bromination and Acylation Reactions

Treatment of 2'-O,3'-O-benzylideneuridine with NBS in 1,1,2,2-tetrachloroethane and carbon tetrachloride at 85–90°C produces 3'-O-benzoyl-2',5-dibromo-2'-deoxyuridine as the major product (56% yield) . This reaction proceeds via sequential bromination at C-5 of the uracil ring and C-2' of the sugar moiety, accompanied by simultaneous acylation at C-3'. The stereochemical outcome is attributed to the formation of a transient benzoxonium ion intermediate, which undergoes ring-opening by bromide to establish the 2'-bromo-3'-benzoate configuration .

Mechanistic Pathway

The reaction mechanism involves three key steps:

  • Benzoxonium Ion Formation: Acidic conditions (enhanced by NBS) protonate the benzylidene acetal, leading to cleavage and generating a benzoxonium ion. This intermediate stabilizes through resonance, directing electrophilic attack to the 2'-position .

  • Bromination at C-5: Concurrently, NBS brominates the electron-rich C-5 position of the uracil ring via an electrophilic aromatic substitution mechanism .

  • Anhydronucleoside Intermediate: Ring closure between C-2' and the base’s O-2 forms a 2,2'-anhydronucleoside, which subsequently reacts with NBS to regenerate the benzoxonium ion and perpetuate the bromination-acylation cycle .

This pathway explains the exclusive formation of the 2'-bromo-3'-benzoate product, as opposed to alternative regioisomers.

Derivative Synthesis and Functionalization

Catalytic Hydrogenolysis

Catalytic hydrogenation of 3'-O-benzoyl-2',5-dibromo-2'-deoxyuridine selectively removes the C-5 bromine atom when using 6% palladium on carbon (Pd/C), yielding 3'-O-benzoyl-2'-bromo-2'-deoxyuridine (94% yield) . Further hydrogenolysis with 20% Pd/C reduces the C-2' bromine to a hydrogen atom, producing 3'-O-benzoyl-2'-deoxyuridine (80–85% yield) . Debenzoylation under mild alkaline conditions (methanolic ammonia) finally affords 2'-deoxyuridine, a DNA nucleoside analog, in 80% yield .

Methylation and Protecting Group Strategies

Alternative derivatization routes involve methylating the 5'-hydroxyl group of 2'-O,3'-O-benzylideneuridine using methyl iodide and silver oxide. This yields 5'-O-methyl-2'-O,3'-O-benzylideneuridine, which retains the acetal protection for subsequent reactions . Such strategies highlight the compound’s versatility in synthesizing nucleosides with tailored sugar modifications.

Stereochemical and Mechanistic Validation

Evidence for cis-Bromobenzoate Configuration

The cis relationship between the 2'-bromo and 3'-benzoate groups is confirmed through debenzoylation studies. Treatment of 3'-O-benzoyl-2'-bromo-2'-deoxyuridine with sodium methoxide regenerates 2'-bromo-2'-deoxyuridine without epoxide formation, ruling out a trans-diaxial elimination pathway . Additionally, acetylation of debenzoylated products yields 2'-acetylated derivatives, further supporting the retention of configuration during functionalization .

Comparative Analysis with 2,2'-Anhydronucleosides

Protonation of 2,2'-anhydrouridine recreates the benzoxonium ion intermediate observed in the NBS reaction, validating the proposed mechanism . This equivalence underscores the intermediacy of cyclic oxonium species in directing regioselective substitutions.

Applications in Nucleoside Chemistry and Therapeutics

Synthesis of Antiviral and Anticancer Agents

2'-Deoxyuridine derivatives, accessible via 2'-O,3'-O-benzylideneuridine intermediates, are precursors to fluorinated analogs like 5-fluorouracil, a chemotherapeutic agent. The benzylidene group’s ability to shield specific hydroxyl groups enables selective fluorination or other modifications critical for drug design .

Oligonucleotide Synthesis

Protected nucleosides such as 2'-O-methyl-3'-O-benzoyluridine, derived from benzylidene precursors, are employed in solid-phase oligonucleotide synthesis. These modifications enhance nuclease resistance and thermal stability in antisense oligonucleotides, as demonstrated in hybrid RNA-DNA duplex studies .

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